molecular formula C21H14Cl3N B3340076 3,3,3-tris(4-chlorophenyl)propanenitrile CAS No. 2172-51-2

3,3,3-tris(4-chlorophenyl)propanenitrile

Cat. No.: B3340076
CAS No.: 2172-51-2
M. Wt: 386.7 g/mol
InChI Key: SGXWKWVVMYKJNN-UHFFFAOYSA-N
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Description

3,3,3-Tris(4-chlorophenyl)propanenitrile is an organic compound with the molecular formula C21H14Cl3N It is characterized by the presence of three 4-chlorophenyl groups attached to a central propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-tris(4-chlorophenyl)propanenitrile typically involves the reaction of 4-chlorobenzyl chloride with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol for several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Tris(4-chlorophenyl)propanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3,3-Tris(4-chlorophenyl)propanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3,3-tris(4-chlorophenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to downstream effects on various biological pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,3-Tris(4-chlorophenyl)propanenitrile is unique due to its nitrile functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of three 4-chlorophenyl groups also contributes to its unique properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3,3,3-tris(4-chlorophenyl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl3N/c22-18-7-1-15(2-8-18)21(13-14-25,16-3-9-19(23)10-4-16)17-5-11-20(24)12-6-17/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXWKWVVMYKJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC#N)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176110
Record name 2,2,3-Tris(4-chlorophenyl)propiononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172-51-2
Record name 4-Chloro-β,β-bis(4-chlorophenyl)benzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2172-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,3-Tris(4-chlorophenyl)propiononitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,3-Tris(4-chlorophenyl)propiononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3-tris(4-chlorophenyl)propiononitrile
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Record name 2,2,3-Tris(4-chlorophenyl)propiononitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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